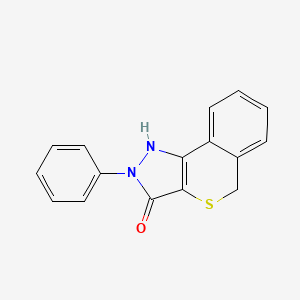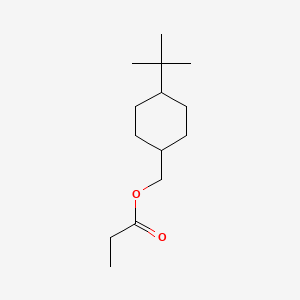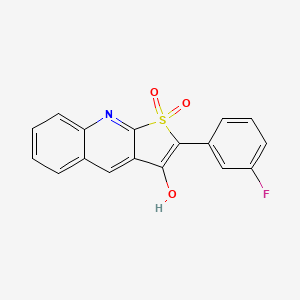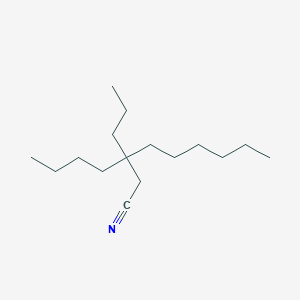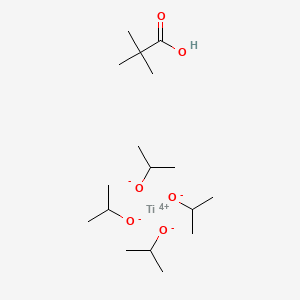
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is a compound that combines 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves the reaction of 2,2-dimethylpropanoic acid with propan-2-olate in the presence of a titanium(4+) catalyst. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using various techniques, such as distillation or crystallization, to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) typically require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: For reduction reactions, common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in industrial processes, such as the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanoic acid: A similar compound that shares the same carboxylic acid group but lacks the propan-2-olate and titanium(4+) components.
Propan-2-olate: Another similar compound that contains the propan-2-olate group but does not include the 2,2-dimethylpropanoic acid and titanium(4+) components.
Titanium(4+) compounds: Various titanium(4+) compounds that share the titanium(4+) ion but differ in their other chemical groups.
Uniqueness
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is unique due to its combination of 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
Propriétés
Formule moléculaire |
C17H38O6Ti |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C5H10O2.4C3H7O.Ti/c1-5(2,3)4(6)7;4*1-3(2)4;/h1-3H3,(H,6,7);4*3H,1-2H3;/q;4*-1;+4 |
Clé InChI |
JUBQMDJDNPOMMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)O.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)

